9-ブロモ-6-ペンチル-6H-インドロ[2,3-b]キノキサリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline features a fused ring system, which is crucial for its interaction with biological targets .
科学的研究の応用
作用機序
Target of Action
The primary target of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation .
Mode of Action
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline interacts with DNA by intercalation . This interaction disrupts vital processes for DNA replication , which can lead to cell death in cancerous cells .
Biochemical Pathways
The biochemical pathways affected by 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline are those involved in DNA replication . The compound’s intercalation into the DNA helix disrupts these pathways, leading to downstream effects such as inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline’s action include disruption of DNA replication and induction of cell death . These effects can lead to its cytotoxic activity against various human cancer cell lines .
生化学分析
Biochemical Properties
The 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline compound, like other 6H-indolo[2,3-b]quinoxaline derivatives, interacts with DNA through intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and cytotoxic activities . The thermal stability of the intercalated complex between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is an important parameter for elucidating these activities .
Cellular Effects
The interaction of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline with DNA can disrupt cellular processes, influencing cell function . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline at the molecular level involves intercalation into the DNA helix . This intercalation disrupts processes vital for DNA replication, exerting its antiviral and cytotoxic effects
Temporal Effects in Laboratory Settings
Related 6H-indolo[2,3-b]quinoxaline derivatives have shown remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling .
準備方法
The synthesis of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a brominating agent . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance the yield and efficiency of the reaction .
化学反応の分析
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the bromine and pentyl substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of bromine, which may alter its biological activity.
6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline: Features a propynyl group, which can affect its interaction with biological targets.
生物活性
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 9-bromo-6-pentylindolo[3,2-b]quinoxaline
- Molecular Formula : C19H18BrN3
- Molecular Weight : 372.27 g/mol
The primary mechanism by which 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline exerts its biological effects is through intercalation with DNA . This interaction disrupts DNA replication and induces cell death in various cancer cell lines. The compound's high solubility (>27 M in acetonitrile) suggests good bioavailability, enhancing its potential therapeutic applications.
Anticancer Activity
Research indicates that 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that it demonstrates potent activity against:
- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
The IC50 values for these cell lines are notably lower than that of doxorubicin, a standard chemotherapeutic agent. The compound has been reported to have IC50 values ranging from 0.01±0.001 to 0.06±0.008μg/mL against these cancer cells, while being non-cytotoxic to normal fibroblast cells (IC50 > 100 μg/mL) .
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, this compound also exhibits antiviral properties against viruses such as the herpes simplex virus and cytomegalovirus. Its antimicrobial activity has been assessed against various strains of bacteria, showing significant inhibition of both Gram-positive and Gram-negative bacteria .
In Vitro Studies
A detailed study evaluated the cytotoxic effects of various indoloquinoxaline derivatives, including 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline. The results highlighted its superior efficacy compared to other derivatives in inhibiting tumor growth while sparing normal cells .
Compound | Cancer Cell Line | IC50 (μg/mL) | Normal Cell Toxicity |
---|---|---|---|
9-Bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline | MCF-7 | 0.01 ± 0.001 | Non-cytotoxic (>100) |
Doxorubicin | MCF-7 | Reference | Cytotoxic |
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is stable in biological systems with a retention capacity of approximately 99.86% over prolonged periods in laboratory settings. This stability is crucial for maintaining therapeutic levels in vivo.
Comparative Analysis
When compared with other derivatives such as 6H-indolo[2,3-b]quinoxaline and 9-fluoro-6H-indolo[2,3-b]quinoxaline, the presence of bromine and pentyl groups in this compound enhances its biological activity significantly due to improved interaction with biological targets.
特性
IUPAC Name |
9-bromo-6-pentylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3/c1-2-3-6-11-23-17-10-9-13(20)12-14(17)18-19(23)22-16-8-5-4-7-15(16)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUUURGIJTLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。